Quantifiable CBP Bromodomain Affinity Improvement Over First-Generation Probe I-CBP112 by ITC
In the original medicinal chemistry study, TPOP146 (compound 102) and I-CBP112 (compound 4) were characterized side-by-side by ITC. TPOP146 exhibited a Kd of 134 ± 10 nM for the CBP bromodomain, compared to 151 ± 6 nM for I-CBP112, representing a modest but quantifiable improvement in binding affinity [1]. Both compounds were tested under identical conditions, providing a direct head-to-head comparison.
| Evidence Dimension | CBP bromodomain binding affinity (Kd by ITC) |
|---|---|
| Target Compound Data | 134 ± 10 nM |
| Comparator Or Baseline | I-CBP112: 151 ± 6 nM |
| Quantified Difference | 1.13-fold improvement (17 nM difference) |
| Conditions | ITC, recombinant CBP bromodomain, solution |
Why This Matters
For researchers transitioning from I-CBP112 to a more optimized probe, TPOP146 offers a quantifiable affinity gain, reducing the concentration required for full target occupancy.
- [1] Popp TA, Tallant C, Rogers C, Fedorov O, Brennan PE, Müller S, Knapp S, Bracher F. Development of Selective CBP/P300 Benzoxazepine Bromodomain Inhibitors. J Med Chem. 2016 Oct 13;59(19):8889-8912. doi:10.1021/acs.jmedchem.6b00774. View Source
